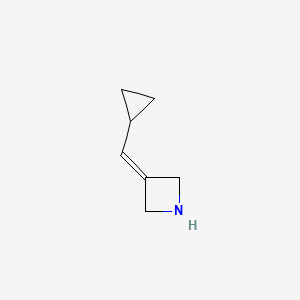
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7-fluoro-3,6-dimethylquinoline with an amine source in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antimalarial and anticancer drugs.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Industrial Applications: It is used in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-fluoroquinoline: Lacks the dimethyl and amine groups, resulting in different reactivity and biological activity.
7-Fluoro-3,6-dimethylquinoline: Lacks the chlorine and amine groups, affecting its chemical properties and applications.
Uniqueness
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C11H10ClFN2 |
|---|---|
Molecular Weight |
224.66 g/mol |
IUPAC Name |
4-chloro-7-fluoro-3,6-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H10ClFN2/c1-5-3-7-8(12)6(2)4-15-11(7)10(14)9(5)13/h3-4H,14H2,1-2H3 |
InChI Key |
JLYRUCGYVBJXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1F)N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


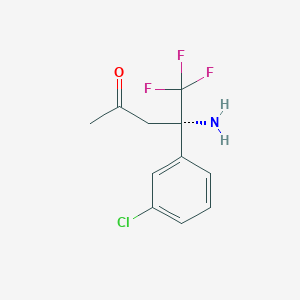

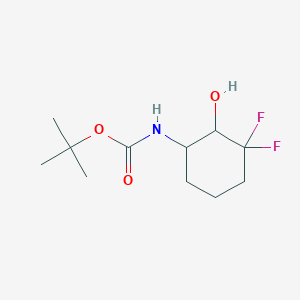
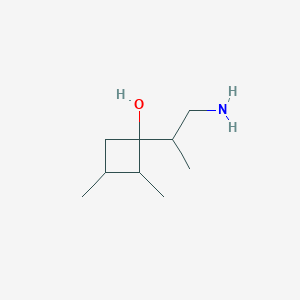

![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
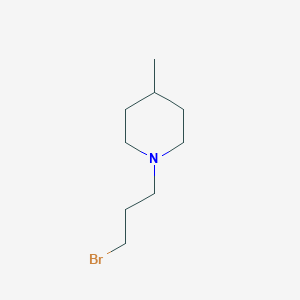

![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
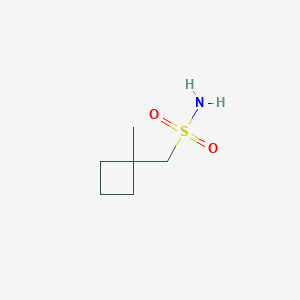
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
